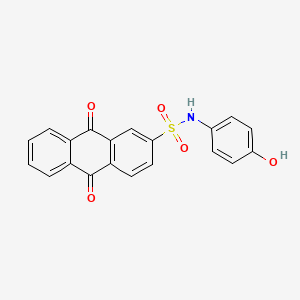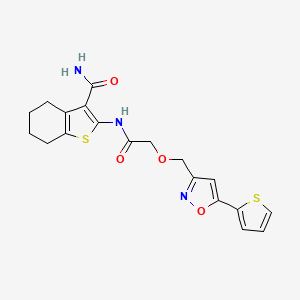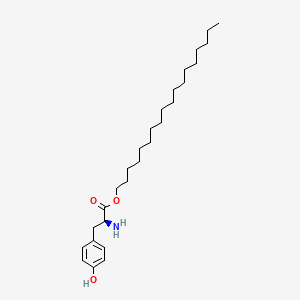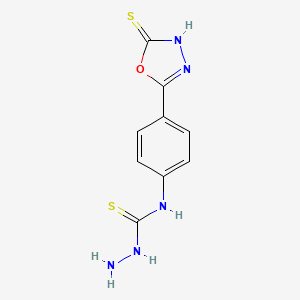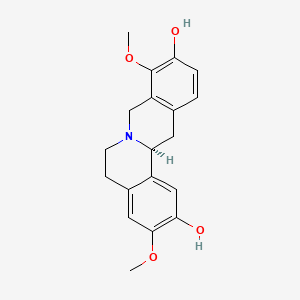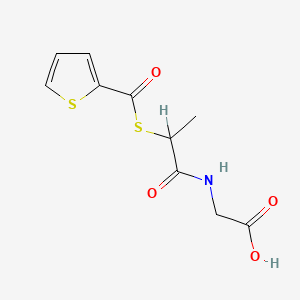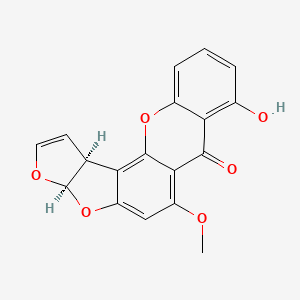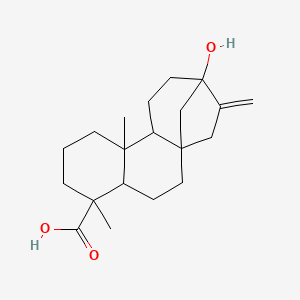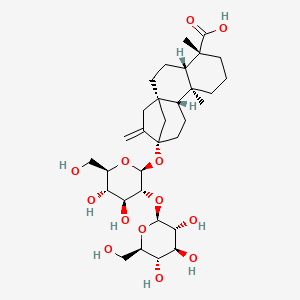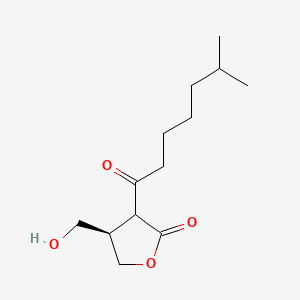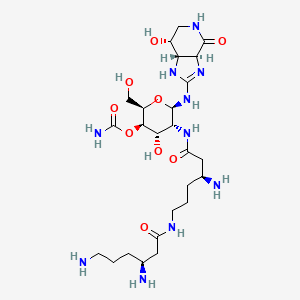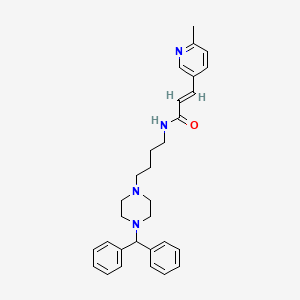
Tagorizine
概要
説明
タゴリジンは、AL-3264としても知られており、ピリジルアクリルアミドアルキルピペラジン誘導体です。当初は、大日本製薬株式会社によって抗アレルギー剤として開発されました。 タゴリジンは、5-リポキシゲナーゼ阻害剤として作用し、ヒスタミンH1受容体を阻害します .
準備方法
合成経路と反応条件
タゴリジンの合成には、ピリジルアクリルアミドとアルキルピペラジンを特定の条件下で反応させることが含まれます。 母液調製方法は、薬剤2 mgをジメチルスルホキシド(DMSO)50μLに溶解して、40 mg/mLの濃度にすることからなります .
工業的生産方法
タゴリジンの工業的生産方法は、広く文書化されていません。一般的なアプローチは、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を含みます。
化学反応の分析
反応の種類
タゴリジンは、次を含むさまざまな化学反応を起こします。
酸化: タゴリジンは、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、タゴリジンを還元型に変換することができます。
置換: タゴリジンは、置換反応を起こすことができ、その際に官能基が他の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化誘導体が生成される可能性があり、置換反応によりさまざまな置換化合物が生成される可能性があります。
科学研究の応用
タゴリジンには、次のような科学研究の応用があります。
化学: 酵素阻害と受容体遮断の研究のための生化学的ツールとして使用されます。
生物学: 細胞経路とシグナル伝達の効果について調査されています。
医学: 抗アレルギー特性のために、アレルギー性疾患の潜在的な治療法として探求されています。
科学的研究の応用
Tagorizine has several scientific research applications, including:
Chemistry: Used as a biochemical tool to study enzyme inhibition and receptor blocking.
Biology: Investigated for its effects on cellular pathways and signal transduction.
Medicine: Explored as a potential treatment for allergic conditions due to its antiallergic properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
作用機序
タゴリジンは、5-リポキシゲナーゼを阻害し、ヒスタミンH1受容体を遮断することで効果を発揮します。この二重の作用は、炎症とアレルギー反応の軽減に役立ちます。5-リポキシゲナーゼの阻害は、炎症性メディエーターであるロイコトリエンの産生を防ぎます。 ヒスタミンH1受容体の遮断は、ヒスタミン誘発性アレルギー反応を軽減します .
類似の化合物との比較
タゴリジンは、5-リポキシゲナーゼ阻害剤とヒスタミンH1受容体遮断剤の二重の作用により、ユニークです。類似の化合物には、次のようなものがあります。
ケトチフェン: 抗アレルギー特性を持つ別のH1受容体拮抗薬。
メピラミン: アレルギー反応に使用されるH1受容体拮抗薬。
オキサトミド: 類似の抗アレルギー効果を持つ化合物
タゴリジンは、5-リポキシゲナーゼとヒスタミンH1受容体の両方を阻害する複合作用により、強力な抗アレルギー剤となっています。
類似化合物との比較
Tagorizine is unique due to its dual action as a 5-lipoxygenase inhibitor and histamine H1-receptor blocker. Similar compounds include:
Ketotifen: Another H1-receptor antagonist with antiallergic properties.
Mepyramine: An H1-receptor antagonist used for allergic reactions.
This compound stands out due to its combined inhibition of 5-lipoxygenase and histamine H1-receptors, making it a potent antiallergic agent.
特性
IUPAC Name |
(E)-N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35)/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYCNKDRINREMB-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118420-47-6 | |
| Record name | Tagorizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118420476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAGORIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668QM8QJFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


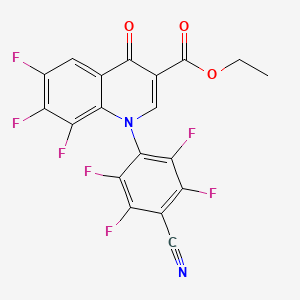
![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)
